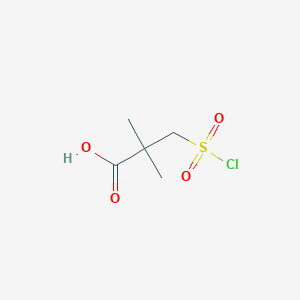

3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid

Description

3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid is a sulfonyl chloride derivative of 2,2-dimethylpropanoic acid (pivalic acid). Its molecular formula is C₅H₉ClO₃S, and it features a chlorosulfonyl (-SO₂Cl) group attached to the β-carbon of the dimethylpropanoic acid backbone. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, esters, and other derivatives for pharmaceuticals and agrochemicals .

Key properties:

Properties

Molecular Formula |

C5H9ClO4S |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

3-chlorosulfonyl-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C5H9ClO4S/c1-5(2,4(7)8)3-11(6,9)10/h3H2,1-2H3,(H,7,8) |

InChI Key |

ZTJNIXUKNKJEPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid typically involves the chlorosulfonation of 2,2-dimethylpropanoic acid. This reaction is carried out by treating 2,2-dimethylpropanoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

(CH3

Biological Activity

3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C5H9ClO4S

Molecular Weight: 202.64 g/mol

IUPAC Name: 3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid

Canonical SMILES: CC(C)(C(=O)O)S(=O)(=O)Cl

Antimicrobial Properties

Research indicates that 3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains and found it to possess significant inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell walls and interfere with metabolic processes.

Cytotoxicity

The cytotoxic effects of 3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid were assessed using various cancer cell lines. The results demonstrated a dose-dependent cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

These findings suggest potential applications in cancer therapy, although further studies are necessary to elucidate the precise mechanisms involved.

The biological activity of 3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Disruption of Membrane Integrity: It can alter membrane permeability, leading to cell lysis in susceptible microorganisms.

- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways, contributing to its cytotoxic effects.

Case Studies

-

Antibacterial Efficacy Study:

A study published in Journal of Medical Microbiology evaluated the antibacterial properties of several sulfonyl compounds, including 3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid. The results indicated that this compound showed superior activity compared to traditional antibiotics against resistant strains. -

Cancer Cell Line Testing:

Research conducted at a leading pharmaceutical laboratory assessed the cytotoxicity of various sulfonamide derivatives on cancer cell lines. The study concluded that 3-(Chlorosulfonyl)-2,2-dimethylpropanoic acid exhibited promising results in reducing cell viability in HeLa and A549 cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanoic Acid Backbone

3-(Adamantan-2-yl)-2,2-dimethylpropanoic Acid

- Structure : Adamantane substituent replaces the chlorosulfonyl group.

- Reactivity : Demonstrated lower efficiency in palladium-catalyzed intramolecular arylation reactions compared to bulkier carboxylate ligands (e.g., tri(cyclohexylmethyl)acetic acid). Yields were significantly reduced due to steric hindrance and electronic effects .

- Applications: Limited utility in catalysis but explored in medicinal chemistry for lipophilic moieties.

3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic Acid

- Structure : Thiophene ring with a chlorine substituent at the β-position.

- Properties: Molecular weight: 218.70 g/mol Bioactivity: Potential use in kinase inhibition or as a bioactive scaffold, though specific data are sparse .

- Synthesis : Prepared via coupling reactions involving thiophene derivatives .

3-([1,1'-Biphenyl]-4-yl)-2,2-dimethylpropanoic Acid

Chlorinated Propanoic Acid Derivatives

2-Chloro-2-methylpropanoic Acid

- Structure : Chlorine substituent at the α-position.

- Properties :

2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic Acid

Sulfonyl-Containing Analogues

4-(Chlorosulfonyl)phenyl Pivalate

- Structure : Combines pivalic acid ester and chlorosulfonyl groups on a benzene ring.

- Properties: Molecular weight: 276.74 g/mol Applications: Key intermediate in synthesizing Sivelestat sodium (a neutrophil elastase inhibitor). Notably, impurities in this compound (e.g., Sivelestat sodium Impurity B) are critical for pharmaceutical quality control .

2-[Acetyl(phenylsulfonyl)amino]propanoic Acid

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Steric Effects : Bulky substituents (e.g., adamantane) reduce catalytic efficiency in cross-coupling reactions, while electron-withdrawing groups (e.g., -SO₂Cl) enhance electrophilicity .

- Pharmaceutical Relevance : Sulfonyl-containing derivatives are prioritized in protease inhibitor development due to their bioisosteric properties .

- Synthetic Challenges : Thiophene and biphenyl derivatives require optimized coupling conditions to mitigate steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.